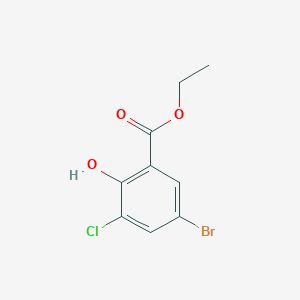

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate

Description

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine at position 5, chlorine at position 3, and a hydroxyl group at position 2. The ethyl ester group at the carboxyl position enhances its lipophilicity, making it a candidate for applications in medicinal chemistry, agrochemicals, or coordination chemistry. The combined presence of bromine and chlorine may confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Propriétés

IUPAC Name |

ethyl 5-bromo-3-chloro-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDREMVPRMPXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate can be synthesized through the esterification of 5-bromo-3-chloro-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to remove halogen atoms, yielding simpler hydrocarbon derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

Oxidation: Formation of ketones or aldehydes.

Reduction: Hydrocarbon derivatives with fewer halogen atoms.

Applications De Recherche Scientifique

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of Ethyl 5-bromo-3-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and hydroxyl groups allows the compound to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Stability

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate differs from its analogs primarily in the number and position of halogen substituents. Key comparisons include:

- Ethyl 5-bromo-2-hydroxybenzoate : Lacks the chlorine at position 3. The absence of this electron-withdrawing group may reduce electrophilic substitution reactivity but improve solubility in polar solvents.

- Ethyl 5-chloro-2-hydroxybenzoate (inferred from ): Replaces bromine with chlorine at position 5. The smaller size of chlorine may decrease steric hindrance but lower molecular weight (278.5 vs. 323.5 g/mol for the target compound).

- Ethyl 5-bromo-2,4-diethoxybenzoate : Ethoxy groups at positions 2 and 4 instead of hydroxyl and chlorine. This substitution increases hydrophobicity and may hinder hydrogen bonding, critical in crystal packing or ligand interactions.

Hydrogen Bonding and Crystallographic Behavior

The hydroxyl group at position 2 facilitates intramolecular hydrogen bonding, as seen in structurally related compounds like 5-bromo-2-hydroxybenzaldehyde derivatives . For example, in 5-bromo-2-hydroxybenzaldehyde-4-ethylthiosemicarbazone , intramolecular O–H⋯N bonds stabilize the molecular conformation, a feature likely replicated in the target compound.

Data Table: Comparison of Key Structural Features

Challenges in Characterization

Crystallographic analysis using programs like SHELXL may reveal intricate hydrogen-bonding networks influenced by the hydroxyl and halogen groups. However, steric clashes between bromine and chlorine could complicate crystallization, a common issue in polyhalogenated aromatics.

Activité Biologique

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on a benzoic acid derivative. The hydroxyl group (–OH) and the ethyl ester (–OEt) contribute to its reactivity and interaction with biological systems. The molecular formula is .

Antimicrobial Properties

Several studies have indicated that this compound exhibits significant antimicrobial activity. This is primarily attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism.

Mechanism of Action:

- Inhibition of Enzymatic Activity: The compound may inhibit bacterial enzymes, leading to reduced growth rates of various pathogens.

- Membrane Disruption: The presence of halogen atoms (bromine and chlorine) enhances the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.

Case Study:

In a comparative study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial efficacy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has shown that it can modulate inflammatory pathways, which may have implications for treating conditions such as arthritis and other inflammatory diseases.

Mechanism of Action:

- Inhibition of Pro-inflammatory Cytokines: this compound reduces the production of cytokines like TNF-alpha and IL-6 in activated microglial cells.

- Reduction of Oxidative Stress: By scavenging free radicals, this compound mitigates oxidative stress, further contributing to its anti-inflammatory effects.

Research Findings:

A study published in PubMed highlighted that treatment with this compound led to a significant decrease in pro-inflammatory mediators in LPS-stimulated microglial cells, suggesting its potential use in neuroinflammatory conditions .

Data Table: Biological Activities Summary

| Activity Type | Test Organisms/Cells | MIC (µg/mL) | Inhibition (%) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | - |

| Escherichia coli | 64 | - | |

| Anti-inflammatory | Microglial Cells | - | 50% reduction in TNF-alpha at 10 µM |

| RAW 264.7 Macrophages | - | 40% reduction in IL-6 at 10 µM |

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated benzoic acid derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Mthis compound | Low | Moderate |

| Ethyl 4-bromo-2-hydroxybenzoate | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.